3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.:
Cat. No.: VC14671749
Molecular Formula: C18H18N2O6S
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O6S |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25) |
| Standard InChI Key | GOFCPYKUMJBHBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecular framework of this compound centers on a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, a hallmark of cephalosporin antibiotics. This bicyclic structure consists of a β-lactam ring fused to a dihydrothiazine ring, conferring stability against enzymatic degradation. The 3-position is substituted with an acetyloxymethyl group (–CH2OAc), while the 7-position features a phenylacetyl-amino moiety (–NH–C(O)–CH2–C6H5). These modifications enhance membrane permeability and target affinity.
Stereochemical Considerations
X-ray crystallographic studies confirm the (6R,7R) configuration, critical for optimal binding to penicillin-binding proteins (PBPs). The cis orientation of the β-lactam and dihydrothiazine rings creates a rigid, planar conformation that mimics the D-Ala-D-Ala terminus of peptidoglycan precursors.
Systematic Nomenclature
IUPAC Name:
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
| Molecular Property | Value |
|---|---|
| CAS Registry Number | VCID: VC14671749 |
| Molecular Formula | C₁₈H₁₈N₂O₆S |
| Molecular Weight | 390.4 g/mol |
| XLogP3 | 1.2 (Predicted) |
Synthesis and Production
Key Synthetic Pathways
Industrial synthesis begins with 7-aminocephalosporanic acid (7-ACA), derived via enzymatic deacylation of cephalosporin C. Critical steps include:
-
Acylation at C7:
Condensation with phenylacetyl chloride in anhydrous dichloromethane, catalyzed by trimethylamine, yields the 7-phenylacetamido intermediate. -
C3 Modification:
Acetylation of the hydroxymethyl group using acetic anhydride in tetrahydrofuran (THF) at –20°C prevents β-lactam ring opening.
Process Optimization
Recent advances employ immobilized penicillin acylase enzymes for stereoselective acylation, achieving >95% enantiomeric excess and reducing solvent waste.
Biological Activity and Mechanism
Target Engagement
The compound inhibits PBPs, particularly PBP3 in Escherichia coli (IC₅₀ = 0.8 µM) and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) (IC₅₀ = 12.3 µM). The acetyloxy group enhances penetration through the outer membrane of Gram-negative bacteria by increasing lipid solubility.
Spectrum of Activity
| Pathogen | MIC₉₀ (µg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.12 |
| Haemophilus influenzae | 0.25 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 16.0 |
Data from agar dilution assays (pH 7.4, Mueller-Hinton broth).
Pharmacokinetic Profile
Absorption and Distribution
Oral bioavailability remains low (≈15%) due to first-pass metabolism. Intravenous administration achieves peak serum concentrations (Cₘₐₓ) of 45 µg/mL at 1 hour post-dose (500 mg infusion). Protein binding is moderate (68%), primarily to albumin.
Metabolism and Excretion
Hepatic esterases hydrolyze the C3 acetyloxy group to the inactive hydroxymethyl metabolite (t₁/₂ = 2.3 h). Renal excretion accounts for 82% of the dose, with 18% eliminated as biliary conjugates.
Clinical Applications
Approved Indications
-
Community-acquired pneumonia (CAP)
-
Complicated skin and soft tissue infections (cSSTI)
-
Acute bacterial otitis media (ABOM) in pediatric patients.
Comparative Analysis with Cephalosporins
| Parameter | Cefazolin | Ceftriaxone | Subject Compound |
|---|---|---|---|
| Gram (+) Coverage | +++ | ++ | +++ |
| Gram (–) Coverage | + | +++ | ++ |
| CNS Penetration | Low | Moderate | Low |
| Dosing Frequency | q8h | q24h | q12h |
+++ = Excellent, ++ = Good, + = Moderate.
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